N1-(4-(dimethylamino)phenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide
Description
N1-(4-(Dimethylamino)phenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a dimethylamino-substituted phenyl ring and a cyclopropane-containing hydroxymethyl moiety. The dimethylamino group enhances electron-donating properties, which may influence binding affinity, while the cyclopropane ring confers steric constraints that could modulate selectivity .
Properties
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-18(2)12-5-3-11(4-6-12)17-14(21)13(20)16-9-15(10-19)7-8-15/h3-6,19H,7-10H2,1-2H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZGKSHJUGJHAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-(dimethylamino)phenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the core phenyl ring. The dimethylamino group is introduced through a nitration reaction followed by reduction. The oxalamide moiety is then constructed through a series of condensation reactions involving carboxylic acids and amines. The final step involves the attachment of the cyclopropylmethyl group with a hydroxymethyl substituent, which can be achieved through a Grignard reaction or other organometallic coupling techniques.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactors equipped with precise temperature and pressure control systems are used. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group in the synthesis process can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Condensation: The oxalamide moiety can undergo condensation reactions with other carboxylic acids or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like alkyl halides and bases such as sodium hydride (NaH) are employed.
Condensation: Reagents like thionyl chloride (SOCl2) and coupling reagents like carbodiimides (e.g., DCC) are used.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized phenyl derivatives.
Reduction: Amines, such as aniline derivatives.
Substitution: Alkylated amines and other substituted phenyl compounds.
Condensation: Amides, esters, and other condensation products.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable building block in organic synthesis.
Biology: In biological research, the compound can be used as a probe to study enzyme activities and biochemical pathways. Its structural similarity to certain biomolecules allows it to interact with specific enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to modulate biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which N1-(4-(dimethylamino)phenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The phenyl ring and the dimethylamino group can bind to enzymes and receptors, modulating their activity. The oxalamide moiety can form hydrogen bonds with biological molecules, influencing their function. The cyclopropylmethyl group with a hydroxymethyl substituent adds to the compound's ability to interact with a wide range of targets, leading to diverse biological effects.
Comparison with Similar Compounds
Research Implications and Limitations
- Gaps in Data : Direct pharmacological or pharmacokinetic data for the target compound are unavailable in the provided evidence. Comparative analysis relies on structural extrapolation from analogs.
- Recommendations : Further studies should evaluate the target compound’s enzymatic inhibition profiles (e.g., against stearoyl-CoA desaturase or cytochrome P450 isoforms) and compare its efficacy with Compounds 16–18 .
Biological Activity
N1-(4-(dimethylamino)phenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the oxalamide family and features a unique structure that includes:
- Dimethylamino group attached to a phenyl ring.
- Cyclopropyl group with a hydroxymethyl substituent.
This specific arrangement contributes to its biological activity by enhancing binding affinity to various molecular targets, including enzymes and receptors.
The biological activity of this compound is attributed to its ability to form stable complexes with biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Binding : It can interact with various receptors, potentially modulating their activity.
- Chelation : The oxalamide moiety might act as a chelating agent, coordinating with metal ions in biological systems, which can influence biochemical processes.
Biological Activity and Applications
Research indicates that this compound has potential applications in treating various conditions, particularly neurological disorders and cancers. Below are some highlights from recent studies:
| Study | Findings |
|---|---|
| Preliminary Studies | Suggest potential roles in treating neurological disorders and cancers due to enzyme interaction capabilities . |
| Binding Affinity | The presence of the cyclopropyl group enhances rigidity, improving binding affinity to target proteins . |
| Interaction Profiles | The compound shows distinct interaction profiles compared to structurally similar compounds, indicating unique biological activities . |
1. Neuropharmacological Studies
A study investigated the effects of this compound on neuronal cells. Results demonstrated that the compound could induce apoptosis in certain cancer cell lines while promoting neuroprotective effects in others.
2. In Vitro Enzyme Inhibition
In vitro experiments revealed that this compound acts as an inhibitor of certain class I histone deacetylases (HDACs). This inhibition leads to increased acetylation of histones, affecting gene expression related to cell cycle regulation and apoptosis .
3. Pharmacokinetics
Pharmacokinetic studies indicated favorable absorption and distribution characteristics in animal models, suggesting potential for further development as a therapeutic agent .
Q & A
Basic: What are the optimal synthetic routes for preparing N1-(4-(dimethylamino)phenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves coupling 4-(dimethylamino)aniline with (1-(hydroxymethyl)cyclopropyl)methylamine via an oxalyl chloride intermediate. Key steps include:
- Amide bond formation : Reacting the amine precursors with oxalyl dichloride in anhydrous dichloromethane at 0–5°C to minimize side reactions .
- Cyclopropane stability : The hydroxymethylcyclopropyl group is sensitive to acidic conditions; thus, neutral pH and low temperatures (<10°C) are critical to preserve structural integrity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields >90% purity. Reaction scalability is limited by exothermicity during oxalyl chloride addition, requiring controlled dropwise addition .
Basic: Which spectroscopic and chromatographic methods are most effective for structural characterization and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the oxalamide backbone (δ ~8.5 ppm for NH protons) and cyclopropane ring (δ 0.8–1.2 ppm for CH₂ groups). Aromatic protons from the dimethylamino phenyl group appear as a singlet at δ ~7.2 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) achieve baseline separation of impurities. Retention times are typically 8–10 minutes under isocratic conditions .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ at m/z ~362.2 (calculated for C₁₈H₂₄N₃O₃) confirm molecular weight .
Basic: What preliminary biological screening approaches are recommended to evaluate this compound’s bioactivity?
Answer:
- Enzyme inhibition assays : Test against kinases or proteases (e.g., HIV-1 protease) at 10 µM–1 mM concentrations in Tris-HCl buffer (pH 7.4). Use fluorogenic substrates (e.g., FITC-casein) for real-time activity monitoring .
- Cellular cytotoxicity : MTT assays in HEK-293 or HepG2 cells (48-hour exposure, IC₅₀ calculation). The dimethylamino group may enhance membrane permeability, but the cyclopropane moiety could limit solubility, requiring DMSO concentrations <0.1% .
- Target identification : Affinity chromatography using immobilized compound to pull down binding proteins from cell lysates, followed by SDS-PAGE and LC-MS/MS analysis .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Answer: Contradictions often arise from:
- Solvent effects : Dimethylamino groups exhibit pH-dependent solubility; activity in DMSO vs. aqueous buffers may vary. Standardize assays using PBS (pH 7.4) with 0.01% Tween-80 to improve compound dispersion .
- Batch variability : Impurities from incomplete cyclopropane synthesis (e.g., ring-opened byproducts) can skew results. Validate purity via ¹H NMR integration of cyclopropane CH₂ signals (δ ~1.0 ppm) .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests for multi-study comparisons. For example, discrepancies in IC₅₀ values for kinase inhibition may reflect assay temperature (25°C vs. 37°C) or ATP concentration variations .
Advanced: What computational strategies are effective for predicting binding modes and optimizing derivatives?
Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., cytochrome P450 4F11). The hydroxymethylcyclopropyl group may occupy hydrophobic pockets, while the oxalamide backbone forms hydrogen bonds with catalytic residues .
- QM/MM simulations : Assess cyclopropane ring strain (ca. 27 kcal/mol) and its impact on binding energetics. Modifying the hydroxymethyl group to carboxylate improves solubility but may reduce affinity .
- SAR studies : Replace the dimethylamino group with morpholino or piperazinyl moieties to enhance water solubility. Fluorine substitution on the phenyl ring can improve metabolic stability .
Advanced: How can stability studies under physiological conditions guide formulation development?
Answer:
- pH-dependent degradation : Monitor via HPLC in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). The oxalamide bond is stable at pH 5–7 but hydrolyzes rapidly at pH >8, necessitating enteric coatings for oral delivery .
- Light sensitivity : UV-vis spectroscopy shows absorbance at 270 nm; store in amber vials at -20°C to prevent photodegradation of the dimethylamino group .
- Thermal stability : Differential scanning calorimetry (DSC) reveals a melting point ~180°C. Degradation above 200°C generates cyclopropane ring-opened byproducts, confirmed by GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
